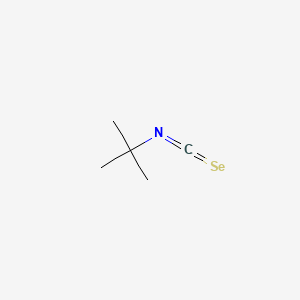![molecular formula C6H6N4O3S B14736354 [(5-Nitrothiophen-2-yl)methylideneamino]urea CAS No. 6286-12-0](/img/structure/B14736354.png)
[(5-Nitrothiophen-2-yl)methylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Nitrothiophen-2-yl)methylideneamino]urea is a chemical compound with the molecular formula C6H6N4O3S It is known for its unique structure, which includes a nitro group attached to a thiophene ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Nitrothiophen-2-yl)methylideneamino]urea typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
[(5-Nitrothiophen-2-yl)methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
[(5-Nitrothiophen-2-yl)methylideneamino]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(5-Nitrothiophen-2-yl)methylideneamino]urea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The thiophene ring and urea moiety also contribute to its overall activity by interacting with different pathways and targets within cells .
Comparación Con Compuestos Similares
Similar Compounds
[(5-Nitrothiophen-2-yl)methylidenehydrazine]: Similar structure but with a hydrazine moiety instead of urea.
[(5-Nitrothiophen-2-yl)methylideneamino]thiazole: Contains a thiazole ring instead of a urea moiety.
[(5-Nitrothiophen-2-yl)methylideneamino]pyridine: Contains a pyridine ring instead of a urea moiety.
Uniqueness
[(5-Nitrothiophen-2-yl)methylideneamino]urea is unique due to its specific combination of a nitrothiophene ring and a urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
6286-12-0 |
|---|---|
Fórmula molecular |
C6H6N4O3S |
Peso molecular |
214.20 g/mol |
Nombre IUPAC |
[(5-nitrothiophen-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C6H6N4O3S/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11) |
Clave InChI |
UCLHQQFTMJFOKW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
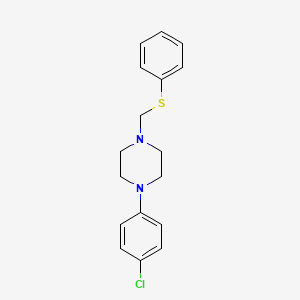
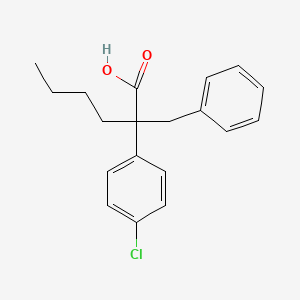

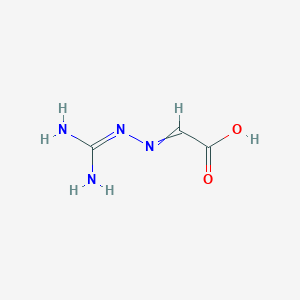

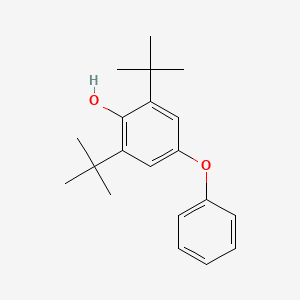
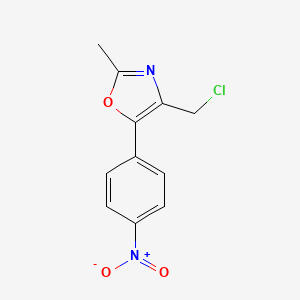

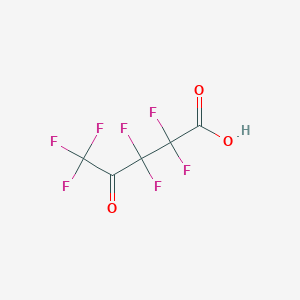

phosphaniumolate](/img/structure/B14736337.png)
